Cas no 68432-16-6 (1(2H)-Naphthalenone)

1(2H)-Naphthalenone 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Naphthalenone

- SCHEMBL249997

- F31381

- naphthalen-1(2h)-one

- benzocyclohexenone

- naphthalen-1-one

- 1,2-dihydronaphthalen-1-one

- 2h-naphthalen-1-one

- (2H)-naphthalenone

- 68432-16-6

- DTXSID30498658

- 1-naphthalenone

- RZPFVRFSYMUDJO-UHFFFAOYSA-N

- 57392-28-6

- naphthalenone

- naphthalone

-

- MDL: MFCD24688095

- インチ: InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2

- InChIKey: RZPFVRFSYMUDJO-UHFFFAOYSA-N

- SMILES: O=C1CC=CC=2C=CC=CC12

計算された属性

- 精确分子量: 144.05754

- 同位素质量: 144.057514874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

1(2H)-Naphthalenone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00713-1g |

1(2H)-Naphthalenone |

68432-16-6 | 95 | 1g |

$513 | 2021-06-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740729-500mg |

Naphthalen-1(2h)-one |

68432-16-6 | 98% | 500mg |

¥1058.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740729-1g |

Naphthalen-1(2h)-one |

68432-16-6 | 98% | 1g |

¥1375.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740729-25g |

Naphthalen-1(2h)-one |

68432-16-6 | 98% | 25g |

¥6799.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740729-250mg |

Naphthalen-1(2h)-one |

68432-16-6 | 98% | 250mg |

¥634.00 | 2024-05-03 | |

| 1PlusChem | 1P00FIEW-5g |

1(2H)-Naphthalenone |

68432-16-6 | 95% | 5g |

$365.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740729-5g |

Naphthalen-1(2h)-one |

68432-16-6 | 98% | 5g |

¥3207.00 | 2024-05-03 | |

| 1PlusChem | 1P00FIEW-1g |

1(2H)-Naphthalenone |

68432-16-6 | 95% | 1g |

$199.00 | 2024-04-22 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00713-5g |

1(2H)-Naphthalenone |

68432-16-6 | 95% | 5g |

$1545 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740729-100mg |

Naphthalen-1(2h)-one |

68432-16-6 | 98% | 100mg |

¥443.00 | 2024-05-03 |

1(2H)-Naphthalenone 関連文献

-

Meng-Yang Chang,Kai-Xiang Lai,Yu-Lun Chang RSC Adv. 2020 10 18231

-

P. B. D. de la Mare,Susan de la Mare,H. Suzuki J. Chem. Soc. B 1969 429

-

3. The photochemistry of 2,2-dimethyl- and 2-aryl-2-methylnaphthalen-1(2H)-ones. Substitution requirement for the oxadi-π-methane rearrangementHarry Greenland,Robert P. Kozyrod,John T. Pinhey J. Chem. Soc. Perkin Trans. 1 1986 2011

-

Xiao-Yu Xie,Yun-Fang Xu,Yang Li,Xiao-Dong Wang,Jie Zhu,Lei Wu Chem. Commun. 2022 58 3031

-

5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disordersBhupinder Kumar,Sheetal,Anil K. Mantha,Vinod Kumar RSC Adv. 2016 6 42660

-

6. Enantioselective α-amination of ketones mediated by chiral nitridomanganese(V) complexes using ammonia as the terminal nitrogen sourceNiels Svenstrup,Anders B?gevig,Rita G. Hazell,Karl Anker J?rgensen J. Chem. Soc. Perkin Trans. 1 1999 1559

-

7. Photolysis of 2-diazo[1-13C]naphthalen-1(2H)-oneKlaus-Peter Zeller J. Chem. Soc. Chem. Commun. 1975 317

-

Liwen Feng,Don Antoine Lanfranchi,Leandro Cotos,Elena Cesar-Rodo,Katharina Ehrhardt,Alice-Anne Goetz,Herbert Zimmermann,Fran?ois Fenaille,Stephanie A. Blandin,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2018 16 2647

-

Gaj Stavber,Jernej Iskra,Marko Zupan,Stojan Stavber Green Chem. 2009 11 1262

-

Thomas B. Poulsen,Mark Bell,Karl Anker J?rgensen Org. Biomol. Chem. 2006 4 63

1(2H)-Naphthalenoneに関する追加情報

1(2H)-Naphthalenone: A Comprehensive Overview

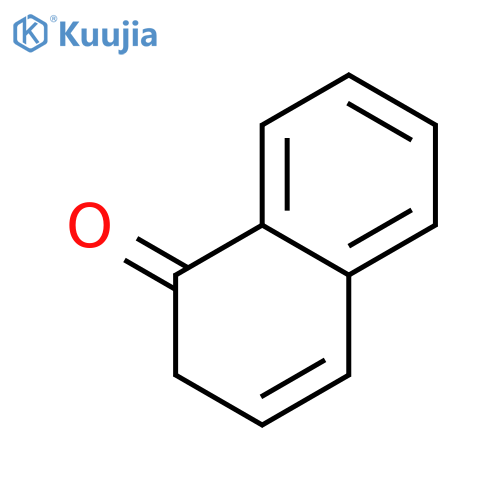

1(2H)-Naphthalenone, also known by its CAS number CAS No. 68432-16-6, is a polycyclic aromatic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the naphthoquinone family and is characterized by its unique structure, which includes a naphthalene ring system with a ketone functional group. The molecule's structure contributes to its versatile chemical properties, making it a valuable compound in various applications.

The synthesis of 1(2H)-Naphthalenone has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes have enabled the synthesis of this compound with higher yields and improved purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of transition metal catalysts to facilitate the oxidation of naphthalene derivatives, resulting in a more efficient pathway for producing 1(2H)-Naphthalenone. This development underscores the importance of continuous innovation in synthetic chemistry to meet the growing demand for this compound.

In terms of physical properties, 1(2H)-Naphthalenone exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in organic reactions where precise control over solubility is required. Additionally, the compound's UV-Vis spectrum reveals strong absorption bands in the visible region, which is attributed to its conjugated π-system. This property has been leveraged in photovoltaic applications, where 1(2H)-Naphthalenone serves as a sensitizer in dye-sensitized solar cells (DSSCs), enhancing their efficiency under sunlight exposure.

The biological activity of 1(2H)-Naphthalenone has also been a focal point of recent research. Studies have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for use in pharmaceutical applications. A research team from the University of California reported that 1(2H)-Naphthalenone effectively scavenges free radicals, thereby protecting cells from oxidative stress-induced damage. Furthermore, preliminary toxicity studies indicate that this compound has low cytotoxicity, suggesting its potential as a safe therapeutic agent.

In the field of materials science, 1(2H)-Naphthalenone has found applications as a precursor for synthesizing advanced materials such as carbon nanotubes and graphene derivatives. Its ability to act as a carbon source during high-temperature reactions makes it invaluable in the production of nanomaterials with tailored properties. Recent breakthroughs in this area include the use of CAS No. 68432-16-6-derived materials for enhancing the electrical conductivity of polymer composites, which has implications for next-generation electronic devices.

The environmental impact of 1(2H)-Naphthalenone is another area that has attracted scientific interest. Researchers are investigating its biodegradation pathways and assessing its potential risks to aquatic ecosystems. Early findings suggest that while the compound is persistent under certain conditions, microbial degradation can occur under specific environmental conditions. These insights are crucial for developing sustainable practices for handling and disposing of this compound.

In conclusion, 1(2H)-Naphthalenone (CAS No. 68432-16-6) is a multifaceted compound with applications spanning chemistry, materials science, and biology. Its unique properties and versatile functionality continue to drive innovative research across various disciplines. As scientific advancements unfold, it is anticipated that this compound will play an even more prominent role in addressing challenges in energy, health, and technology.

68432-16-6 (1(2H)-Naphthalenone) Related Products

- 99857-91-7(2-(4-chlorophenyl)pentan-2-ol)

- 380188-67-0([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,2-diphenylacetate)

- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)

- 610753-45-2(3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)

- 2167290-46-0((3-oxoheptyl)phosphonic acid)

- 2171608-33-4(5-(dimethyl-4H-1,2,4-triazol-3-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)

- 56047-23-5(Monosodium 4-chlorophthalate)

- 2138121-60-3(4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)

- 1896912-85-8(2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)

- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)